6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a nitropyridine moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reaction temperature and the choice of solvent can affect the synthesis of the compound . Moreover, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as arylpiperazine based alpha1-adrenergic receptors antagonists (trazodone, naftopidil, and urapidil), have shown alpha1-adrenergic affinity . This suggests that 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine may interact with alpha1-adrenergic receptors and other related biomolecules.
Cellular Effects
It is possible that it may influence cell function by interacting with alpha1-adrenergic receptors, which are known to play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its potential interaction with alpha1-adrenergic receptors, it may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in enzyme activity and gene expression .
Metabolic Pathways
It is possible that it may interact with enzymes or cofactors involved in metabolic processes .
Subcellular Localization
Based on its potential interaction with alpha1-adrenergic receptors, it may be localized to the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents to introduce the nitropyridine group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the purification of intermediates through recrystallization and the use of efficient catalysts to minimize by-products. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques like 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Commonly involves replacing hydrogen atoms with other substituents to create derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine compounds .
Scientific Research Applications
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: An alpha-blocker used to treat hypertension, featuring a similar piperazine moiety.
Uniqueness
What sets 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine apart is its specific substitution pattern and the presence of both methoxyphenyl and nitropyridine groups.
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-14-5-3-2-4-12(14)19-8-10-20(11-9-19)15-7-6-13(21(22)23)16(17)18-15/h2-7H,8-11H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOUNUPNDGSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.